molecular formula C26H29N3O3S B251411 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide

Cat. No. B251411
M. Wt: 463.6 g/mol
InChI Key: ORAPIDQRTFZJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide, also known as MDL-100,907, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide acts as a competitive antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide can modulate the release of dopamine and other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide can modulate a range of biochemical and physiological processes, including cognitive function, emotional processing, and reward-related behaviors. For example, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide has been shown to improve working memory performance in animal models, suggesting a potential therapeutic application in cognitive disorders such as schizophrenia and ADHD.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide in lab experiments is its high selectivity for dopamine D4 receptors, which allows for precise manipulation of these receptors without affecting other neurotransmitter systems. However, one limitation of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

Future Directions

There are several potential future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide, including:
1. Investigating the role of dopamine D4 receptors in the development and progression of neurological and psychiatric disorders, such as Parkinson's disease, bipolar disorder, and addiction.
2. Developing more potent and selective dopamine D4 receptor antagonists for use in clinical applications.
3. Exploring the potential therapeutic applications of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide in cognitive disorders and other neurological conditions.
4. Investigating the interaction between dopamine D4 receptors and other neurotransmitter systems, such as glutamate and GABA, to better understand the complex regulation of neuronal activity in the brain.
5. Studying the effects of chronic exposure to N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide on neuronal function and behavior, to better understand the long-term consequences of dopamine D4 receptor blockade.

Synthesis Methods

The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide involves several steps, including the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoacetophenone, followed by the reaction of the resulting intermediate with 2,2-diphenylpropanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2,2-diphenylpropanamide has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for dopamine D4 receptors, making it a valuable tool for studying the function of these receptors in the brain.

properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2,2-diphenylpropanamide

InChI

InChI=1S/C26H29N3O3S/c1-26(21-9-5-3-6-10-21,22-11-7-4-8-12-22)25(30)27-23-13-15-24(16-14-23)28-17-19-29(20-18-28)33(2,31)32/h3-16H,17-20H2,1-2H3,(H,27,30)

InChI Key

ORAPIDQRTFZJKW-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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